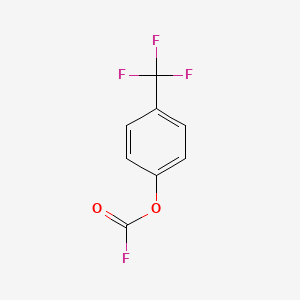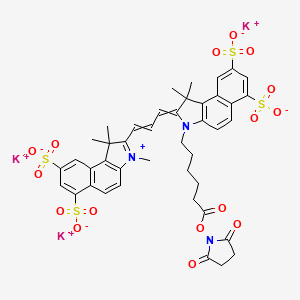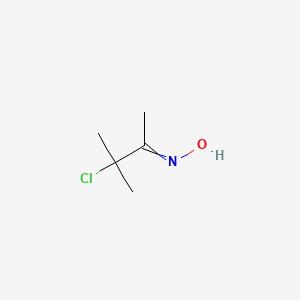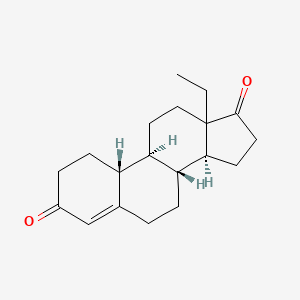
D-Ethylgonendione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Ethylgonendione is an organic compound with the molecular formula C19H26O2. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide but insoluble in water . This compound is known for its applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of steroid hormones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Ethylgonendione typically involves the hydroxylation of steroid precursors. One common method is the microbial biotransformation using fungi such as Penicillium raistrickii . The process involves the incubation of the substrate with the microorganism, which introduces hydroxyl groups at specific positions on the steroid nucleus. The reaction conditions usually include a temperature of around 30°C and a substrate concentration of 1 g/L dissolved in methanol .
Industrial Production Methods
In industrial settings, the production of this compound often employs biocatalysis due to its high regio- and stereo-selectivity. The use of cytochrome P450 enzymes from microorganisms like Aspergillus ochraceus has been reported to enhance the efficiency of the hydroxylation process . The industrial process involves the fermentation of the microorganism in a controlled environment, followed by the extraction and purification of the product.
Chemical Reactions Analysis
Types of Reactions
D-Ethylgonendione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogenation and other substitution reactions can modify the steroid nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
D-Ethylgonend
Properties
Molecular Formula |
C19H26O2 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(8R,9S,10R,14S)-13-ethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,14-17H,2-10H2,1H3/t14-,15+,16+,17-,19?/m0/s1 |
InChI Key |
SBLHOJQRZNGHLQ-YLVOMZDISA-N |
Isomeric SMILES |
CCC12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@H]34 |
Canonical SMILES |
CCC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


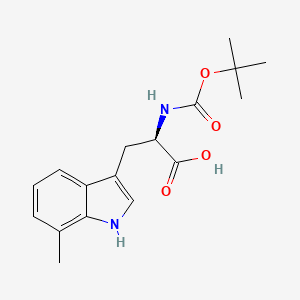

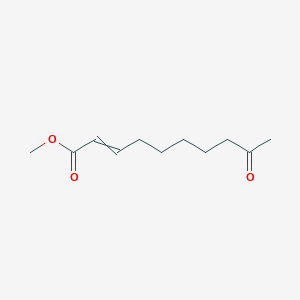




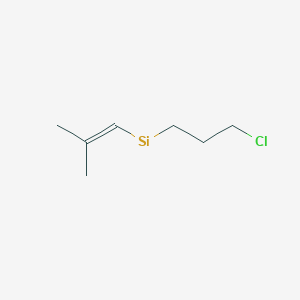
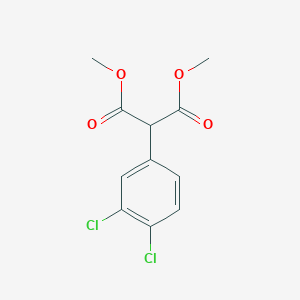
![(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,17R,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B14752819.png)

